Methyl 3-Fluoropyridine-2-carboxylate
Overview
Description
Methyl 3-Fluoropyridine-2-carboxylate is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the 3-position and a carboxylate ester group at the 2-position of the pyridine ring
Mechanism of Action
Target of Action
Methyl 3-Fluoropyridine-2-carboxylate is a fluorinated pyridine derivative Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They are less reactive than their chlorinated and brominated analogues .
Mode of Action
The mode of action of this compound involves a nucleophilic aromatic substitution of the nitro group in 3-nitro-pyridyl carboxylate with fluoride anion . This results in the formation of this compound .
Biochemical Pathways
Fluoropyridines are generally used in the synthesis of various biologically active compounds . They are also used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .
Pharmacokinetics
This could potentially enhance the lipophilicity and thus increase the rate of cell penetration and transport of a drug to an active site .
Result of Action
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing Methyl 3-Fluoropyridine-2-carboxylate involves the nucleophilic aromatic substitution of a nitro group with a fluoride anion. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion to yield the desired product . This reaction typically requires the presence of electron-withdrawing groups ortho or para to the leaving group to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound often involves similar nucleophilic aromatic substitution reactions, optimized for large-scale synthesis. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride anion, typically in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Methyl 3-Fluoropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Methyl 3-Fluoropyridine-4-carboxylate: Similar in structure but with the fluorine atom at the 4-position.
2-Fluoropyridine: Lacks the carboxylate ester group, making it less versatile in certain reactions.
3-Fluoropyridine: Similar but without the ester group, affecting its reactivity and applications.
Uniqueness: Methyl 3-Fluoropyridine-2-carboxylate is unique due to the specific positioning of the fluorine atom and the carboxylate ester group, which confer distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and various research applications.
Properties
IUPAC Name |
methyl 3-fluoropyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBVTGOJEKVWBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650286 | |
Record name | Methyl 3-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869108-35-0 | |
Record name | Methyl 3-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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